molecular formula C16H22N4O2 B1291009 tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate CAS No. 1015609-59-2

tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate

Cat. No.: B1291009
CAS No.: 1015609-59-2
M. Wt: 302.37 g/mol
InChI Key: IYRPLSBYGVIJGG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate: is a heterocyclic compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate typically involves the reaction of 1H-pyrrolo[3,2-b]pyridine with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It is often used in the development of new biochemical assays and as a probe to study cellular processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its ability to modulate biological pathways and its efficacy in treating various diseases .

Industry: While its industrial applications are less documented, the compound’s role in research and development makes it a valuable tool for pharmaceutical and biotechnology companies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate (CAS No. 1015609-59-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂N₄O₂, with a molecular weight of approximately 302.38 g/mol. The compound features a piperazine ring substituted with a pyrrolo[3,2-b]pyridine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, related compounds have shown promising activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

2. Anticancer Activity

Pyrrole-based compounds have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrrole derivatives. These compounds may exert their effects by inhibiting neuroinflammatory pathways and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have been documented regarding the biological effects of pyrrole derivatives:

StudyCompoundBiological ActivityFindings
Pyrrole Derivative AAntibacterialMIC of 3.12 µg/mL against S. aureus
Pyrrole Derivative BAnticancerInduced apoptosis in breast cancer cells
Pyrrole Derivative CNeuroprotectionReduced oxidative stress in neuronal models

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Pathways : Many pyrrole derivatives act as enzyme inhibitors, impacting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Cell Signaling Modulation : These compounds may alter signaling cascades involved in cell survival and apoptosis, particularly in cancer cells.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)12-10-14-13(18-11-12)4-5-17-14/h4-5,10-11,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRPLSBYGVIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=CN3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640156
Record name tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-59-2
Record name tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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